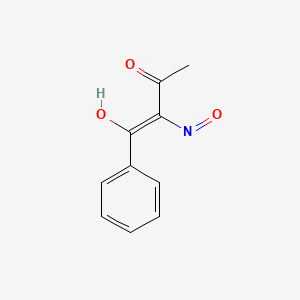

1-Phenyl-1,2,3-butanetrione 2-oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCXGGBHYGWTG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C(C1=CC=CC=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-44-0 | |

| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-phenylbutane-1,2,3-trione 2-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonitrosobenzoylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of α-Isonitrosopropiophenone from Propiophenone

Abstract

This technical guide provides an in-depth exploration of the synthesis of α-isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime) from propiophenone. The primary focus is on the acid-catalyzed α-oximination reaction using alkyl nitrites, a robust and well-documented method in organic synthesis. This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols, discusses process optimization, and outlines methods for product characterization. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this important chemical transformation. The synthesis yields a critical intermediate used in the production of various pharmaceutical agents, most notably phenylpropanolamine.

Introduction and Strategic Overview

The conversion of propiophenone into α-isonitrosopropiophenone is a classic example of α-oximination of a ketone, a fundamental reaction in organic chemistry. The target molecule, α-isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, is a valuable chemical intermediate.[1] Its primary utility lies in its subsequent reduction to synthesize 2-amino-1-phenyl-1-propanol (phenylpropanolamine), a well-known therapeutic agent that has been used as a bronchial dilator and nasal vasoconstrictor.[1][2]

Nomenclature Clarification: The direct and most established synthesis from propiophenone yields α-isonitrosopropiophenone (C₉H₉NO₂)[3] . While the compound 1-Phenyl-1,2,3-butanetrione 2-oxime (C₁₀H₉NO₃)[4] is a structurally related molecule containing an additional carbonyl group, its synthesis from propiophenone is not a direct, one-step transformation. This guide will focus exclusively on the scientifically validated and widely practiced synthesis of α-isonitrosopropiophenone.

The core synthetic strategy involves the reaction of propiophenone with an alkyl nitrite in the presence of an acid catalyst, typically hydrogen chloride.[5] Alkyl nitrites serve as efficient nitrosating agents, introducing a nitroso group (-NO) onto the α-carbon of the ketone.[6][7] This nitroso compound is tautomeric with the more stable oxime form (=NOH), leading to the desired product.

Reaction Mechanism: Acid-Catalyzed α-Oximination

The reaction proceeds via an acid-catalyzed mechanism, which is essential for activating the propiophenone substrate. The causality of the mechanism can be understood in two principal stages:

-

Enolization of Propiophenone: In the presence of a strong acid catalyst like hydrogen chloride (HCl), the carbonyl oxygen of propiophenone is protonated. This protonation increases the acidity of the α-protons (on the methylene group). A base (e.g., the solvent or the counter-ion) can then abstract an α-proton, leading to the formation of the corresponding enol tautomer. This enol is the nucleophilic species that attacks the nitrosating agent.

-

Electrophilic Attack by the Nitrosating Agent: The alkyl nitrite, in the acidic medium, serves as a precursor to an electrophilic nitrosating species, often represented as the nitrosonium ion (NO⁺) or its carrier. The electron-rich double bond of the enol performs a nucleophilic attack on this electrophile. Subsequent deprotonation of the carbonyl oxygen yields the α-nitroso ketone, which rapidly tautomerizes to the more stable α-oximino ketone, α-isonitrosopropiophenone.[8]

Caption: Acid-catalyzed α-oximination mechanism.

Detailed Experimental Protocol

The following protocol is adapted from the highly reliable procedure published in Organic Syntheses, which has been independently verified and is a gold standard in synthetic methodology.[5][9] This self-validating system ensures reproducibility and high fidelity.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Propiophenone | C₉H₁₀O | 134.18 | 469 g (3.5 mol) | Starting material. Can be prepared via Friedel-Crafts reaction.[9][10] |

| Sodium Nitrite | NaNO₂ | 69.00 | 290 g (4.0 mol) | Used to generate methyl nitrite in situ. |

| Methyl Alcohol | CH₃OH | 32.04 | 180 cc (4.5 mol) | Reactant for methyl nitrite generation. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~152 cc | Used to generate methyl nitrite. |

| Ethyl Ether | (C₂H₅)₂O | 74.12 | 2.3 L | Reaction solvent. |

| Hydrogen Chloride | HCl | 36.46 | Gas | Catalyst for the oximation reaction. |

| Sodium Hydroxide | NaOH | 40.00 | ~250 g | For 10% solution used in extraction. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 700-750 cc | For product precipitation. |

| Toluene | C₇H₈ | 92.14 | ~550 cc | Recrystallization solvent. |

Equipment: 3-L three-necked round-bottomed flask, mechanical stirrer, reflux condenser, gas inlet tubes, dropping funnel, apparatus for gas generation, large separatory funnels, Büchner funnel, ice bath.

Step-by-Step Synthesis Procedure

A. Apparatus Setup:

-

Assemble a 3-L three-necked flask equipped with a liquid-sealed mechanical stirrer, a reflux condenser, and a gas inlet tube (T₁). This flask (A) will contain the propiophenone solution.

-

Set up a separate gas-generating flask (B) fitted with a dropping funnel and connected via a tube to the gas inlet T₁ of flask A. This apparatus will be used to generate methyl nitrite gas.

-

Provide a second gas inlet tube (T₂) to flask A for the introduction of dry hydrogen chloride gas.

-

Crucially, this entire setup must be placed in a well-ventilated fume hood. [5]

B. Reaction Execution:

-

In flask A, dissolve 469 g (3.5 moles) of propiophenone in 2.3 L of ethyl ether.

-

In the gas-generating flask B, prepare a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.

-

In the dropping funnel, place 455 cc of cold, dilute sulfuric acid (prepared by carefully adding 1 volume of concentrated acid to 2 volumes of water).

-

Start the mechanical stirrer in flask A and begin introducing a steady stream of dry hydrogen chloride gas through T₂ at a rate of 6–10 bubbles per second.[9]

-

Begin the slow, dropwise addition of the sulfuric acid from the dropping funnel into flask B. This generates gaseous methyl nitrite, which is bubbled through T₁ into the propiophenone solution.

-

The solution in flask A will develop a brown-red color. After approximately 10 minutes, the ether should begin to reflux gently. Expert Insight: This refluxing indicates the exothermic reaction has initiated. The rate of methyl nitrite addition should be carefully controlled to maintain a gentle, steady reflux. An abrupt increase in stirring or addition rate can cause the ether to boil too vigorously.[5][9]

-

Continue the addition of methyl nitrite over a period of about four hours. After the addition is complete, allow the reaction mixture to stand for several hours, preferably overnight.

C. Product Workup and Purification:

-

Transfer the reaction mixture to a large separatory funnel and extract it repeatedly with 500-cc portions of 10% sodium hydroxide solution. Causality: The product, an oxime, is acidic and will dissolve in the aqueous alkaline solution as its sodium salt, while the unreacted, non-acidic propiophenone remains in the ether layer.

-

Continue the extractions until the aqueous layer remains nearly colorless (typically five portions are required).[5] The unreacted propiophenone can be recovered from the remaining ether solution.[9]

-

Combine all the alkaline extracts and pour them slowly, with vigorous stirring, into a large beaker containing a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of crushed ice. Causality: This acidification protonates the oxime salt, causing the water-insoluble α-isonitrosopropiophenone to precipitate out of the solution. The ice maintains a low temperature to ensure complete precipitation and minimize degradation.

-

Collect the precipitated crystals by suction filtration using a Büchner funnel and allow them to air dry. The crude product yield is typically 370–390 g.[5][9]

-

For purification, recrystallize the crude material from approximately 550 cc of hot toluene. This yields 315–335 g (65–68% theoretical yield) of pure, snow-white crystals.[9]

Caption: Experimental workflow for the synthesis.

Product Characterization and Properties

Verifying the identity and purity of the synthesized α-isonitrosopropiophenone is critical. The following properties and analytical techniques are standard for its characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | Snow-white crystals | [9] |

| Melting Point | 112–113 °C (Purified) | [9][11] |

| Solubility | Insoluble in water, soluble in toluene, ether, and alkaline solutions. | [5][10] |

-

Infrared (IR) Spectroscopy: The IR spectrum of an oxime will show characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[12] The presence of the ketone carbonyl will also be evident (~1680-1700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the molecular structure unequivocally.

Process Optimization and Alternative Methods

While the methyl nitrite procedure is robust, several modifications have been developed to improve convenience, safety, or yield.

-

Alternative Nitrosating Agents: For smaller-scale preparations, using a higher-boiling alkyl nitrite like butyl nitrite or amyl nitrite is more convenient.[5][6][9] These are liquids at room temperature and can be added directly via a dropping funnel, eliminating the need for a gas generation apparatus.[9] However, they must be freshly prepared or redistilled before use.[9]

-

Improved Solvent System: A patented method describes an improvement where the reaction is carried out in methanol instead of a large volume of ether.[1] This process claims a higher yield (87%) and simplifies the workup, as the product can be precipitated directly by adding water to the reaction medium. The optimal conditions are cited as maintaining a temperature between 25–35 °C.[1]

Safety and Handling

This synthesis must be performed with strict adherence to safety protocols.

-

Ventilation: The entire procedure should be conducted in a high-performance chemical fume hood due to the use and generation of toxic gases (HCl, methyl nitrite, nitrogen oxides).[5][13]

-

Alkyl Nitrites: Alkyl nitrites are volatile, flammable, and toxic.[7] They can cause vasodilation and a sharp drop in blood pressure if inhaled.

-

Corrosives: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive and must be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Exothermic Reaction: The reaction is exothermic. Proper temperature control is essential to prevent the reaction from becoming uncontrollable, especially the boiling of the ether solvent.[9]

Conclusion

The synthesis of α-isonitrosopropiophenone from propiophenone via acid-catalyzed α-oximination is a well-established and highly valuable transformation in organic synthesis. The procedure detailed in this guide, grounded in the authoritative Organic Syntheses protocol, provides a reliable pathway to obtaining this key pharmaceutical intermediate with good yield and purity. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety measures, researchers can successfully and reproducially perform this synthesis. Further optimization using alternative solvents or nitrosating agents can be employed to adapt the procedure to specific laboratory scales and safety requirements.

References

-

Hartung, W. H., & Crossley, F. (1936). Isonitrosopropiophenone. Organic Syntheses, 16, 44. DOI: 10.15227/orgsyn.016.0044. Available at: [Link]

-

Cee, V. J., et al. (2015). ChemInform Abstract: Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Mini-Reviews in Organic Chemistry, 12(2). Available at: [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc.com. Retrieved January 21, 2026, from [Link]

-

ScienceMadness. (n.d.). Isonitrosopropiophenone. Sciencemadness.org. Retrieved January 21, 2026, from [Link]

-

Alkali Scientific. (n.d.). α-Isonitrosopropiophenone. Alkali Scientific. Retrieved January 21, 2026, from [Link]

- Wilbert, G., & Sosis, P. (1963). U.S. Patent No. 3,090,812. U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Butanetrione, 1-phenyl-, 2-oxime. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

- Wilbert, G., & Sosis, P. (1962). U.S. Patent No. 3,028,429. U.S. Patent and Trademark Office.

-

Zolfigol, M. A., et al. (2009). An Efficient and Chemoselective Method for Oximination of β-Diketones Under Mild and Heterogeneous Conditions. E-Journal of Chemistry, 6(S1), S41-S46. Available at: [Link]

-

Defense Technical Information Center. (1961). Research in Nitromonomers and Their Application to Solid Smokeless Propellants. DTIC. Available at: [Link]

-

Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Cossy, J. (2005). Product Class 15: Oximes. Science of Synthesis, 27, 527-586. Available at: [Link]

-

Wikipedia contributors. (n.d.). Propiophenone. Wikipedia. Retrieved January 21, 2026, from [Link]

- CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2. (2017). Google Patents.

-

Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]

-

Kaur, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6259. Available at: [Link]

-

Wikipedia contributors. (n.d.). Oxime. Wikipedia. Retrieved January 21, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Alkyl nitrite. Wikipedia. Retrieved January 21, 2026, from [Link]

-

BYJU'S. (n.d.). Oximes. BYJU'S. Retrieved January 21, 2026, from [Link]

-

Puntel, R. L., et al. (2006). Antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one. Toxicology in Vitro, 20(7), 1151-1157. Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new solution for an old problem. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

-

Crookes, M. J., et al. (1993). Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (12), 2539-2545. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Propiophenone oxime. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Wilcox, A. L., et al. (1991). Pyrroles as effective agents for blocking amine nitrosation. Chemical Research in Toxicology, 4(3), 373-381. Available at: [Link]

-

Botha, E., et al. (2022). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Chemistry – A European Journal, 28(51), e202201309. Available at: [Link]

-

Al-Rawi, J. M. A., et al. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 7(1), 1-6. Available at: [Link]

-

NileRed. (2023, March 28). Alkyl (Amyl) Nitrite Synthesis [Video]. YouTube. Available at: [Link]

-

El-Hadri, A., et al. (2003). New series of N-substituted phenyl ketone oxime ethers: synthesis and bovine beta3-adrenergic agonistic activities. Pharmazie, 58(1), 13-17. Available at: [Link]

-

Sreekanth, T., et al. (2023). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Indian Journal of Chemistry, 62(5), 458-467. Available at: [Link]

-

Da Silva, E. F., et al. (2020). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. Molecules, 25(11), 2585. Available at: [Link]

-

Alho, M. M., et al. (2020). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. ResearchGate. Available at: [Link]

Sources

- 1. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]

- 2. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 3. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | C10H9NO3 | CID 135535932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Propiophenone - Wikipedia [en.wikipedia.org]

- 11. alkalisci.com [alkalisci.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

Isonitrosopropiophenone chemical properties and structure

An In-Depth Technical Guide to Isonitrosopropiophenone: Structure, Properties, and Synthetic Utility

Introduction

Isonitrosopropiophenone, also known by its IUPAC name (2E)-2-hydroxyimino-1-phenylpropan-1-one, is a pivotal chemical intermediate with significant applications in synthetic organic chemistry and the pharmaceutical industry.[][2] Its unique bifunctional structure, containing both a ketone and an oxime moiety, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of isonitrosopropiophenone, with a particular focus on its role in drug development. As a valuable chemical intermediate, it is instrumental in the synthesis of phenylpropanolamine, a well-known therapeutic agent used as a bronchial dilator and nasal vasoconstrictor.[3]

Chemical Structure and Nomenclature

The structural identity of isonitrosopropiophenone is fundamental to understanding its chemical behavior. It features a propiophenone backbone with a nitroso group introduced at the alpha-carbon, which tautomerizes to the more stable oxime form.

-

IUPAC Name : (2E)-2-hydroxyimino-1-phenylpropan-1-one[][2]

-

Synonyms : α-Isonitrosopropiophenone, 1-Phenyl-1,2-propanedione-2-oxime, 2-(Hydroxyimino)propiophenone[4]

-

CAS Number : 119-51-7

-

Molecular Formula : C₉H₉NO₂[5]

-

Linear Formula : C₆H₅COC(=NOH)CH₃[4]

The molecule's reactivity is governed by the interplay between the phenyl ketone and the α-oximino group. The electron-withdrawing nature of the benzoyl group influences the acidity of the oxime proton, while the oxime functionality is a key site for subsequent chemical transformations, most notably reduction.

Caption: Molecular structure of Isonitrosopropiophenone.

Physicochemical Properties

The physical and chemical properties of isonitrosopropiophenone are crucial for its handling, storage, and application in synthesis. The compound is a solid at room temperature and exhibits solubility in various organic solvents.

| Property | Value | Source(s) |

| Molecular Weight | 163.17 g/mol | [4] |

| Appearance | White to yellow to orange powder/crystal | [6] |

| Melting Point | 111–115 °C | [6][7][8] |

| Boiling Point | 292.5 °C at 760 mmHg (Calculated) | [7] |

| Density | 1.1 g/cm³ (Calculated) | [7] |

| Solubility | Soluble in methanol; alkaline aqueous solutions. | [6] |

| InChI Key | YPINLRNGSGGJJT-JXMROGBWSA-N | |

| Canonical SMILES | CC(=NO)C(=O)C1=CC=CC=C1 | [] |

Synthesis of Isonitrosopropiophenone

The most common and well-documented synthesis of isonitrosopropiophenone involves the nitrosation of propiophenone at the α-carbon.[6] The procedure detailed in Organic Syntheses provides a robust and scalable method.[6][9]

Reaction Principle

The synthesis proceeds via an acid-catalyzed reaction between propiophenone and an alkyl nitrite, such as methyl nitrite or butyl nitrite.[6] Propiophenone serves as the substrate, and the alkyl nitrite acts as the nitrosating agent. The reaction is typically carried out in a solvent like ethyl ether, with dry hydrogen chloride gas serving as the catalyst.[6][9] The acidic conditions facilitate the formation of the electrophilic nitrosating species.

Experimental Protocol: Synthesis from Propiophenone

This protocol is adapted from the established procedure in Organic Syntheses.[6][9]

Materials:

-

Propiophenone (3.5 moles)

-

Ethyl ether (2.3 L)

-

Sodium nitrite (4 moles)

-

Methyl alcohol (4.5 moles)

-

Sulfuric acid (concentrated)

-

Hydrogen chloride (gas)

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

Reaction Setup: A solution of propiophenone in ethyl ether is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and gas inlet tubes.[6][9]

-

Generation of Methyl Nitrite: Methyl nitrite gas is generated in a separate flask by the slow addition of dilute sulfuric acid to a mixture of sodium nitrite and methyl alcohol.[6]

-

Nitrosation Reaction: The generated methyl nitrite gas is bubbled through the propiophenone solution. Simultaneously, dry hydrogen chloride gas is introduced at a steady rate (6-10 bubbles per second).[6][9] The reaction is exothermic, causing the ether to reflux gently. The rate of methyl nitrite addition is controlled to maintain a gentle reflux over approximately four hours.[6]

-

Reaction Completion: After the addition of methyl nitrite is complete, stirring and the introduction of hydrogen chloride are continued for another 30 minutes. The reaction mixture is then allowed to stand for several hours, preferably overnight.[6][9]

-

Extraction: The acidic oxime product is extracted from the ethereal solution using multiple portions of 10% sodium hydroxide solution.[6] This step separates the product from unreacted propiophenone and other non-acidic byproducts.

-

Precipitation: The combined alkaline extracts are poured slowly into a mixture of concentrated hydrochloric acid and ice with stirring.[6][9] The acidic conditions neutralize the phenoxide, causing the isonitrosopropiophenone to precipitate as crystals.

-

Isolation and Purification: The crystalline product is collected by suction filtration, dried, and can be further purified by recrystallization from toluene to yield snow-white crystals with a melting point of 112–113 °C.[6] The typical yield is 65-68% of the theoretical amount.[6][9]

Causality and Self-Validation

-

Choice of Catalyst (HCl): Hydrogen chloride acts as a catalyst by protonating the carbonyl oxygen of propiophenone, which facilitates enolization. The resulting enol is the nucleophilic species that attacks the nitrosating agent.

-

Solvent (Ether): Ethyl ether is an ideal solvent due to its low boiling point, which allows for easy control of the reaction temperature via reflux, and its ability to dissolve the starting material while being immiscible with the aqueous solutions used during workup.

-

Alkaline Extraction: The success of the extraction can be visually monitored. The extraction is continued until the aqueous alkaline layer remains nearly colorless, indicating that the vast majority of the acidic product has been removed from the organic phase.[6]

-

Purity Check: The melting point of the final product is a critical indicator of its purity. A sharp melting point within the expected range (112-115 °C) suggests a high degree of purity.[6][7]

Caption: Workflow for the synthesis of isonitrosopropiophenone.

Spectral Properties and Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized isonitrosopropiophenone. While raw spectral data is available from various databases, the expected characteristics can be predicted from the molecule's structure.[2][10]

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the key functional groups. Expected peaks include a strong C=O stretch (around 1650-1680 cm⁻¹), a C=N stretch (around 1600-1640 cm⁻¹), a broad O-H stretch from the oxime group (around 3200-3600 cm⁻¹), and C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a singlet for the methyl protons (CH₃) in the aliphatic region (around δ 2.0-2.5 ppm). The aromatic protons on the phenyl ring will appear as multiplets in the downfield region (around δ 7.4-8.0 ppm). The acidic oxime proton (OH) will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR : The spectrum will show distinct signals for the carbonyl carbon (C=O) and the imine carbon (C=N) in the highly deshielded region (typically >160 ppm). Signals for the aromatic carbons and the methyl carbon will also be present in their respective characteristic regions.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163.17). Fragmentation patterns would likely involve the loss of characteristic fragments such as NO, OH, and the benzoyl group.

Chemical Reactivity and Applications in Drug Development

Isonitrosopropiophenone is a valuable reactant for various organic transformations, primarily due to the reactivity of its ketone and oxime functionalities.

Key Intermediate for Phenylpropanolamine (Norephedrine)

The most prominent application of isonitrosopropiophenone is as a precursor to phenylpropanolamine (also known as norephedrine), a sympathomimetic amine used for its decongestant and bronchodilator properties.[3][11] The synthesis involves the catalytic hydrogenation of isonitrosopropiophenone, which reduces both the oxime and the ketone groups to an amine and a hydroxyl group, respectively.[11][12]

This reduction is a diastereoselective process, and controlling the reaction conditions is crucial to obtain the desired stereoisomer (erythro or threo). The complete hydrogenation of isonitrosopropiophenone to form the amino alcohol requires three moles of hydrogen.[11]

Caption: Conversion of Isonitrosopropiophenone to Phenylpropanolamine.

Other Synthetic Applications

Beyond its role in pharmaceutical synthesis, isonitrosopropiophenone is employed in a range of other chemical reactions:

-

Sonogashira Coupling Reactions : It serves as a reactant in palladium-catalyzed cross-coupling reactions.[4]

-

Beckmann Rearrangement : The oxime functionality can undergo a Beckmann rearrangement to form amides, a useful transformation in organic synthesis.[4]

-

Synthesis of Heterocycles : It is a building block for synthesizing various heterocyclic compounds, such as hydroimidazothiazoles.[8]

-

Analytical Reagent : It has been used as a reagent for the colorimetric determination of urea.[8]

Conclusion

Isonitrosopropiophenone is a compound of significant academic and industrial interest. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its functional groups, establishes it as a crucial intermediate in organic synthesis. Its primary role as the precursor to phenylpropanolamine underscores its importance in the production of valuable active pharmaceutical ingredients. The detailed understanding of its chemical properties, structure, and reaction pathways, as outlined in this guide, is essential for researchers and professionals engaged in chemical synthesis and drug development.

References

-

Organic Syntheses. Isonitrosopropiophenone. [Link]

-

SynZeal. 2-Isonitrosopropiophenone. [Link]

-

Chemsrc. 2-Isonitrosopropiophenone. [Link]

- Google Patents. Method of producing isonitrosopropiophenone.

- Google Patents. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

Cheméo. 1,2-Propanedione, 1-phenyl-, 2-oxime Chemical Properties. [Link]

-

Sciencemadness.org. ISONITROSOPROPIOPHENONE. [Link]

-

Alkali Scientific. α-Isonitrosopropiophenone. [Link]

-

SLS Ireland. alpha-Isonitrosopropiophenone. [Link]

-

PubChem. 1-Phenyl-1,2-propanedione-2-oxime. [Link]

- Google Patents. Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

-

PubChem Blog. Spectral Information in PubChem. [Link]

Sources

- 2. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]

- 4. α-异亚硝基苯丙酮 | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Isonitrosopropiophenone | CAS#:119-51-7 | Chemsrc [chemsrc.com]

- 8. alkalisci.com [alkalisci.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 12. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

α-oximino-propiophenone spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of α-Oximino-propiophenone

Authored by: A Senior Application Scientist

Introduction: The Molecular Portrait of a Versatile Reagent

In the landscape of synthetic chemistry, α-oximino-propiophenone, also known as isonitrosopropiophenone, stands out as a valuable intermediate and reactant. Its utility is demonstrated in diverse applications, from the synthesis of complex hydroimidazothiazoles and cyclometalated iridium complexes to its role in Sonogashira coupling reactions and Beckmann rearrangements[1][2]. Given its pivotal role, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount for any researcher or drug development professional.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize α-oximino-propiophenone. We will move beyond a mere listing of data, delving into the causality behind the observed signals and fragmentation patterns. This approach ensures that the protocols and interpretations described herein form a self-validating system for scientists, fostering confidence and reproducibility in the laboratory.

Synthesis: Forging the Molecule

A robust understanding of a compound's spectroscopic profile begins with its synthesis. The most common and reliable method for preparing α-oximino-propiophenone is the nitrosation of its parent ketone, propiophenone, using an alkyl nitrite in the presence of an acid catalyst[3].

Causality in Synthesis: Why These Reagents?

-

Propiophenone: The foundational scaffold providing the benzoyl and ethyl groups. Its α-carbon is susceptible to electrophilic attack once enolized.

-

Methyl Nitrite (generated in situ): Serves as the electrophilic nitrosating agent (+NO). It is typically generated from sodium nitrite and an acid to avoid handling the potentially unstable gaseous reagent directly.

-

Hydrogen Chloride (gas): Acts as a crucial acid catalyst. It facilitates the tautomerization of propiophenone to its enol form, which is the nucleophilic species that attacks the nitrosonium ion.

Experimental Protocol: Synthesis of α-Oximino-propiophenone

The following protocol is adapted from a well-established procedure described in Organic Syntheses[3].

-

Apparatus Setup: In a well-ventilated fume hood, assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two gas inlet tubes.

-

Reaction Mixture: Dissolve propiophenone (1.0 mole) in ethyl ether (650 mL) in the reaction flask.

-

In Situ Generation of Methyl Nitrite: In a separate flask, prepare a mixture of sodium nitrite (1.14 moles), methyl alcohol (1.28 moles), and water. Slowly add dilute sulfuric acid to this mixture to generate gaseous methyl nitrite, which is then bubbled through the propiophenone solution via one of the gas inlet tubes.

-

Catalysis: Simultaneously, bubble dry hydrogen chloride gas through the reaction mixture via the second gas inlet tube.

-

Reaction Progression: Stir the mixture vigorously. The reaction is exothermic, and the ether will begin to reflux gently. Maintain a steady flow of both gases for approximately four hours. The solution will transition from a brown-red to a clear yellow.

-

Workup: After the reaction is complete, allow the mixture to stand overnight. Extract the ether solution with 10% sodium hydroxide to isolate the product as its sodium salt.

-

Purification: Acidify the aqueous extract to precipitate the crude α-oximino-propiophenone. Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to yield the purified product as white to pale yellow crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of α-oximino-propiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The deshielding effect of nearby electronegative atoms and π-systems causes signals to shift downfield (to a higher ppm value)[4].

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified α-oximino-propiophenone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expert Insight |

| Phenyl (ortho) | 7.8 - 8.0 | Multiplet (dd) | 2H | These protons are most deshielded in the aromatic region due to the anisotropic effect of the adjacent carbonyl group. |

| Phenyl (meta/para) | 7.3 - 7.6 | Multiplet | 3H | These protons exhibit a typical chemical shift for a monosubstituted benzene ring. |

| Oxime (-NOH) | 10.0 - 12.0 | Broad Singlet | 1H | This proton is acidic and often appears as a broad signal that is exchangeable with D₂O. Its exact shift is highly dependent on solvent and concentration. |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H | This is a sharp singlet, as there are no adjacent protons for coupling. Its position is slightly downfield from a typical alkyl methyl group due to the adjacent C=N double bond. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments and provides information about their functional group identity.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Parameters: Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expert Insight |

| Carbonyl (C=O) | 195 - 200 | This carbon is significantly deshielded and appears far downfield, which is characteristic of a ketone carbonyl conjugated with an aromatic ring. |

| Oxime (C=NOH) | 155 - 160 | The sp²-hybridized carbon of the oxime is also downfield due to the attached electronegative nitrogen and oxygen atoms. |

| Phenyl (ipso) | 133 - 136 | The carbon atom of the phenyl ring directly attached to the carbonyl group. |

| Phenyl (para) | 132 - 134 | The chemical shift of this carbon is influenced by resonance effects. |

| Phenyl (ortho/meta) | 128 - 130 | These carbons typically appear as two or three distinct signals in the aromatic region. |

| Methyl (-CH₃) | 10 - 15 | This sp³-hybridized carbon appears in the upfield region of the spectrum, consistent with an alkyl group. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean crystal, followed by the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Expert Insight |

| 3400 - 3200 | O-H stretch (oxime) | Broad, Medium | The broadness of this peak is due to hydrogen bonding between molecules in the solid state. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds on the phenyl ring. |

| ~1670 | C=O stretch (carbonyl) | Strong, Sharp | This is a key diagnostic peak. Its frequency is lower than a simple alkyl ketone (~1715 cm⁻¹) due to conjugation with both the phenyl ring and the oxime C=N bond, which weakens the C=O double bond character. |

| ~1610 | C=N stretch (oxime) | Medium | This peak confirms the presence of the oxime functional group. |

| 1595, 1450 | C=C stretch (aromatic) | Medium-Strong | These absorptions are characteristic of the phenyl ring skeleton. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the sample from any impurities before it enters the MS.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data and Interpretation

The molecular formula of α-oximino-propiophenone is C₉H₉NO₂, corresponding to a molecular weight of 163.17 g/mol .

| m/z Value | Proposed Fragment | Expert Insight |

| 163 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |

| 105 | [C₆H₅CO]⁺ | Base Peak. This highly stable benzoyl cation is formed by α-cleavage between the carbonyl carbon and the oximino carbon. Its high abundance is a hallmark of this structural class.[5] |

| 77 | [C₆H₅]⁺ | This phenyl cation is formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).[5] |

| 51 | [C₄H₃]⁺ | A common fragment resulting from the further breakdown of the phenyl ring. |

Proposed Fragmentation Pathway

Caption: Primary fragmentation pathway for α-oximino-propiophenone in EI-MS.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of α-oximino-propiophenone is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups (hydroxyl, carbonyl, oxime), and mass spectrometry verifies the molecular weight while revealing a predictable fragmentation pattern dominated by the stable benzoyl cation. Together, these methods provide a comprehensive and self-validating "fingerprint" of the molecule, empowering researchers to proceed with their synthetic applications with a high degree of confidence in the identity and purity of their materials.

References

-

PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

Hartung, W. H., & Munch, J. C. (1931). Isonitrosopropiophenone. Organic Syntheses, 11, 54. [Link]

-

Alkali Scientific. (n.d.). α-Isonitrosopropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). Propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

Sources

Synthesis of Isonitrosopropiophenone via Alkyl Nitrite: A Technical Guide for Advanced Practitioners

Introduction: The Strategic Importance of α-Oximinoketones

Isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, stands as a pivotal intermediate in the landscape of organic synthesis.[1] Its utility is pronounced in the pharmaceutical and fine chemical industries, primarily as a precursor for a variety of biologically active molecules, including certain cathinone derivatives and other nitrogen-containing heterocycles.[2][3][4][5] The α-oximinoketone functionality provides a versatile handle for subsequent chemical transformations, such as reduction to amino alcohols or rearrangement reactions. This guide offers an in-depth exploration of a robust and scalable method for its synthesis: the acid-catalyzed α-oximation of propiophenone using alkyl nitrites.

This document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedural steps to provide a causal understanding of the experimental design, ensuring that the described protocols are not merely followed, but are fundamentally understood.

Mechanistic Underpinnings of α-Oximation

The reaction of a ketone with an alkyl nitrite in the presence of an acid catalyst to form an α-oximinoketone is a classic transformation in organic chemistry.[6] The process hinges on the generation of a potent nitrosating agent from the alkyl nitrite.

While propyl nitrite in an acidic solution is generally a poor nitrosating agent on its own, its efficacy is dramatically increased in the presence of a halide ion catalyst. The reaction mechanism can be delineated as follows:

-

Activation of the Alkyl Nitrite: In the presence of a strong acid, such as hydrogen chloride, the alkyl nitrite is protonated. This protonation enhances the electrophilicity of the nitroso group.

-

Formation of the Nitrosating Agent: The protonated alkyl nitrite can then react with a nucleophile, such as a chloride ion from the HCl catalyst, to form a highly reactive nitrosyl halide (in this case, nitrosyl chloride).

-

Keto-Enol Tautomerism: Propiophenone, under acidic conditions, undergoes tautomerization to its enol form. This step is crucial as the enol is the nucleophilic species that attacks the nitrosating agent.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrogen atom of the nitrosyl chloride.

-

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the intermediate nitroso ketone yield the more stable isonitrosopropiophenone (oxime).

The overall transformation is a highly efficient method for introducing a nitrogen-oxygen functional group at the α-position of a ketone.

Visualizing the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of isonitrosopropiophenone.

Detailed Experimental Protocol

The following protocol is a synthesis of established procedures, designed for both clarity and reproducibility.[7][8] It is imperative that this procedure is carried out in a well-ventilated fume hood due to the use of volatile and hazardous materials.[8]

Reagents and Equipment

| Reagent/Equipment | Quantity (for 3.5 mol scale) | Notes |

| Propiophenone | 469 g (3.5 moles) | Can be prepared via Friedel-Crafts acylation of benzene.[7][8] |

| Ethyl Ether (anhydrous) | 2.3 L | |

| Sodium Nitrite (95%) | 290 g (4 moles) | For in situ generation of methyl nitrite. |

| Methyl Alcohol | 180 cc (142 g, 4.5 moles) | For in situ generation of methyl nitrite. |

| Water | 170 cc | For in situ generation of methyl nitrite. |

| Sulfuric Acid (conc.) | As needed | To prepare dilute sulfuric acid (1:2 v/v with water). |

| Hydrogen Chloride | Gas cylinder | Must be dry. |

| Sodium Hydroxide | As needed | To prepare a 10% aqueous solution. |

| Hydrochloric Acid (conc.) | 700-750 cc | For product precipitation. |

| Ice | ~2 kg | For precipitation and cooling. |

| Toluene | ~550 cc | For recrystallization. |

| Three-necked flask | Appropriate size | Fitted with a stirrer, gas inlet tube, and condenser. |

| Dropping funnel | 500 cc | For the addition of acid to the nitrite solution. |

Procedure

-

Reaction Setup: In a large three-necked flask (Flask A) situated in a fume hood, dissolve 469 g (3.5 moles) of propiophenone in 2.3 L of anhydrous ethyl ether.[7] Equip the flask with a mechanical stirrer and a gas inlet tube. A separate flask (Flask B) is set up to generate methyl nitrite. This flask contains a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.[7] A dropping funnel containing cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to two volumes of water) is placed above Flask B.[7] The outlet of Flask B is connected to the gas inlet tube of Flask A.

-

Initiation of Reaction: Begin stirring the propiophenone solution in Flask A and introduce a steady stream of dry hydrogen chloride gas at a rate of 6-10 bubbles per second.[8] Concurrently, begin the slow, dropwise addition of the dilute sulfuric acid from the dropping funnel into Flask B.[8] This will generate gaseous methyl nitrite, which is then bubbled into the reaction mixture in Flask A.

-

Reaction Progression: After approximately ten minutes, the ethereal solution will develop a brown-red color and begin to reflux gently.[7][8] The rate of methyl nitrite generation should be adjusted to maintain this gentle reflux.[7] An abrupt increase in the stirring speed may cause the ether to boil too vigorously.[7] The addition of methyl nitrite typically takes about four hours.[8] Continue stirring and the introduction of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete. At this point, the solution should have ceased boiling and turned a clear yellow color.[8]

-

Work-up and Isolation: Allow the reaction mixture to stand for several hours, preferably overnight.[7][8] Transfer the mixture to a large separatory funnel and extract it repeatedly with 500-cc portions of 10% sodium hydroxide solution until the aqueous layer remains nearly colorless.[7] This step extracts the acidic isonitrosopropiophenone into the aqueous phase.

-

Precipitation: Combine all the alkaline extracts and pour them slowly, with constant stirring, into a mixture of 700-750 cc of concentrated hydrochloric acid and approximately 1 kg of ice.[7][8] The isonitrosopropiophenone will precipitate as a crystalline solid.

-

Purification: Filter the crystals using suction and allow them to dry.[7] The crude product typically weighs between 370-390 g, corresponding to a yield of 65-68%.[7][8] For further purification, the crude material can be recrystallized from about 550 cc of toluene, yielding 315-335 g of snow-white crystals with a melting point of 112-113°C.[7][8]

Alternative Procedure with Higher-Boiling Alkyl Nitrites

For smaller-scale preparations, it is often more convenient to use a higher-boiling alkyl nitrite, such as butyl or amyl nitrite, which can be added directly to the reaction mixture as a liquid.[7][8] In this modification, the gas generation apparatus is replaced with a dropping funnel, from which the alkyl nitrite is added to the acidic ethereal solution of propiophenone. It is crucial that the alkyl nitrite is freshly prepared or redistilled before use.[7]

Process Optimization and Troubleshooting

-

Temperature Control: The reaction is exothermic, and maintaining a gentle reflux is key to preventing runaway reactions and the excessive evaporation of the ether solvent.[7]

-

Purity of Reagents: The use of dry ether and anhydrous hydrogen chloride is important to minimize side reactions, such as the hydrolysis of the alkyl nitrite.

-

Stirring Rate: A consistent and moderate stirring rate is necessary. As noted, a sudden increase can lead to a dangerous surge in the boiling of the ether.[7]

-

Recovery of Unreacted Propiophenone: The ethereal solution remaining after the alkaline extraction contains unreacted propiophenone, which can be recovered by distillation.[7]

-

Incomplete Reaction: If the yield is low, it may be due to insufficient addition of the nitrosating agent or premature termination of the reaction. The color change from brown-red to clear yellow is a good indicator of completion.[8]

Safety and Handling

-

Alkyl Nitrites: Alkyl nitrites are volatile, flammable liquids and should be handled with care.[9][10][11][12] They are vasodilators and inhalation can lead to a rapid drop in blood pressure, dizziness, and fainting. All manipulations should be performed in a well-ventilated fume hood.[9]

-

Propiophenone: Propiophenone is a combustible liquid and can cause skin and eye irritation. Standard personal protective equipment (gloves, safety glasses) should be worn.

-

Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care and appropriate personal protective equipment.

-

Ether: Diethyl ether is extremely flammable and its vapors can form explosive mixtures with air.[9] Ensure there are no ignition sources in the vicinity of the experiment.

Characterization of Isonitrosopropiophenone

The final product can be characterized using standard analytical techniques:

-

Melting Point: Pure isonitrosopropiophenone has a sharp melting point of 113-115°C.

-

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.[13]

Conclusion

The synthesis of isonitrosopropiophenone via the acid-catalyzed α-oximation of propiophenone with alkyl nitrites is a well-established and reliable method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain high yields of this valuable synthetic intermediate. Careful attention to safety precautions is paramount throughout the procedure. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.

References

-

Isonitrosopropiophenone - Organic Syntheses Procedure. Available at: [Link]

-

ChemInform Abstract: Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

ISONITROSOPROPIOPHENONE - Sciencemadness.org. Available at: [Link]

-

acetylbenzoyl - Organic Syntheses Procedure. Available at: [Link]

-

The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. Available at: [Link]

-

α-Benzoxylation of different propiophenone derivatives. [a] - ResearchGate. Available at: [Link]

- Method of producing isonitrosopropiophenone - Google Patents.

-

Alkyl nitrites - Appropriate access and safety controls - Therapeutic Goods Administration (TGA). Available at: [Link]

-

Polymer-immobilized catalyst for asymmetric hydrogenation of racemic alpha-(N-benzoyl-N-methylamino)propiophenone - PubMed. Available at: [Link]

-

Synthetic cathinones drug profile | - European Union. Available at: [Link]

-

Enantioselective α-tosyloxylation of propiophenone. - ResearchGate. Available at: [Link]

-

ω-CHLOROISONITROSOACETOPHENONE - Organic Syntheses Procedure. Available at: [Link]

- NEW PROCESS FOR THE PRODUCTION OF R-PHENYLACETYLCARBINOL AND β-AMINO ALCOHOLS - Google Patents.

-

An Efficient and Chemoselective Method for Oximination of β-Diketones Under Mild and Heterogeneous Conditions - NIH. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - PMC. Available at: [Link]

-

Alkyl nitrite - Wikipedia. Available at: [Link]

-

Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC - PubMed Central. Available at: [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - MDPI. Available at: [Link]

-

Amyl Nitrite Inhalant USP - Safety Data Sheet - James Alexander Corporation. Available at: [Link]

-

Catalyst recycling experiment for the arylation of propiophenone with complex 5d - ResearchGate. Available at: [Link]

- Method for preparing alkyl nitrites - Google Patents.

-

Alkyl (Amyl) Nitrite Synthesis - YouTube. Available at: [Link]

-

Alkyl nitrites as nitrosating agents. Kinetics and mechanism of the reactions of propyl nitrite in propan-1-ol - RSC Publishing. Available at: [Link]

-

Optimization of the Isopentenol Utilization Pathway for Isoprenoid Synthesis in Escherichia coli - PubMed. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

-

In vitro prototyping and rapid optimization of biosynthetic enzymes for cell design - PubMed. Available at: [Link]

-

Optimization of the reaction conditions for the synthesis of 4-arylnaphtho[2,3-c]furan-1,3-diones 2. - ResearchGate. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. james-alexander.com [james-alexander.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Physical Characteristics of 1-Phenyl-1,2,3-butanetrione 2-oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of 1-Phenyl-1,2,3-butanetrione 2-oxime, also known by its synonym isonitrosobenzoylacetone. This compound is of significant interest in synthetic chemistry and drug discovery due to its versatile chemical nature. Understanding its physical characteristics is paramount for its effective handling, characterization, and application in research and development.

Molecular and Chemical Identity

This compound is an organic compound with the systematic IUPAC name (2E)-2-(hydroxyimino)-1-phenylbutane-1,3-dione. Its chemical structure consists of a phenyl group attached to a butanetrione backbone, with an oxime functional group at the C2 position.

Table 1: Compound Identity and Key Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| CAS Number | 6797-44-0 | [1] |

| Synonyms | Isonitrosobenzoylacetone, 1-Phenylbutane-1,2,3-trione 2-oxime, 2-Hydroxyimino-1-phenyl-1,3-butanedione | [1] |

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in various experimental setups.

Physical Appearance

While a specific description of the crystalline form is not widely documented in readily available literature, oximes are generally colorless crystalline solids.[2] The synthesis of related oximes often results in the formation of crystalline precipitates, suggesting that this compound is likely a crystalline solid at room temperature.

Thermal Properties

The melting and boiling points are fundamental physical constants that indicate the purity of a compound and the strength of its intermolecular forces.

Table 2: Thermal Properties of this compound

| Property | Value | Conditions | Source |

| Melting Point | 128 °C | Not specified | |

| Boiling Point | 357.149 °C | at 760 mmHg |

Solubility

The solubility of a compound is a crucial parameter for its use in solution-phase reactions, analytical techniques, and biological assays. While detailed solubility data for this compound in a wide range of solvents is not extensively published, general solubility characteristics of oximes can be inferred. Oximes are typically poorly soluble in water but show better solubility in organic solvents.[2] For experimental purposes, it is recommended to determine the solubility in the specific solvent system of interest.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For an oxime, characteristic stretching vibrations are expected for the O-H, C=N, and N-O bonds.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (oxime) | ~3600 |

| C=O (ketone) | ~1700-1725 |

| C=N (oxime) | ~1665 |

| N-O (oxime) | ~945 |

Note: These are approximate values based on typical ranges for oximes and ketones. Actual peak positions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

Phenyl protons: Expected to appear in the aromatic region (δ 7.0-8.0 ppm).

-

Methyl protons: Expected to appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

-

Oxime proton (-OH): The chemical shift of the oxime proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl carbons (C=O): Expected to appear in the downfield region (δ 190-200 ppm).

-

Oxime carbon (C=N): Expected to appear around δ 150-160 ppm.

-

Phenyl carbons: Expected to appear in the aromatic region (δ 120-140 ppm).

-

Methyl carbon: Expected to appear in the upfield region (δ 20-30 ppm).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The phenyl group and the α,β-unsaturated carbonyl system in this compound are expected to give rise to characteristic UV absorptions. A study on the related compound isonitrosoacetophenone (C₈H₇NO₂) showed an absorption maximum at 278 nm in water.[3] It is plausible that this compound exhibits similar absorption characteristics, likely with a λmax in the UV region. The presence of conjugated systems influences the absorption peaks, often shifting them to longer wavelengths.

Experimental Protocols: Synthesis and Characterization

The synthesis of oximes is a well-established reaction in organic chemistry. A general and reliable method involves the condensation of a carbonyl compound with hydroxylamine.

Synthesis of this compound

Reaction Scheme:

Caption: General synthesis of an oxime from a ketone.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-phenyl-1,2,3-butanetrione (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 equivalents) and a base (e.g., pyridine or sodium acetate, 1.1-1.5 equivalents) to the solution. The base is necessary to neutralize the HCl released from hydroxylamine hydrochloride.

-

Reaction: Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or by the addition of water.

-

Isolation and Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it dissolves both the starting material and the reagents to a reasonable extent and has a suitable boiling point for the reaction.

-

Base: A mild base like pyridine or sodium acetate is used to liberate the free hydroxylamine from its hydrochloride salt without causing unwanted side reactions.

-

Reflux: Heating the reaction mixture increases the rate of the condensation reaction, leading to a higher yield in a shorter time.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Crystal Structure

As of the latest literature search, a definitive single-crystal X-ray diffraction study providing the crystal structure of this compound has not been found. The determination of its crystal system, space group, and unit cell dimensions would be a valuable contribution to the chemical community. In general, oximes are known to form hydrogen-bonded dimers in the solid state.

Safety and Handling

According to available safety data, this compound is classified as toxic if swallowed.[1] It may also cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. 1,2,3-Butanetrione, 1-phenyl-, 2-oxime. National Center for Biotechnology Information. Available from: [Link]

-

BYJU'S. Oximes. Available from: [Link]

- Al-Azzawi, A. M. J. Study of the Optical Properties of Isonitrosoacetophenone (C8H7NO2) Using UV-Vis Spectroscopy. Journal of University of Babylon for Pure and Applied Sciences. 2020, 28(1), 1-8.

-

European Journal of Chemistry. An update and the crystal structure of 1,3-diphenyl-propan-2-one oxime. Available from: [Link]

Sources

Introduction: The Pivotal Role of Isonitrosopropiophenone in Synthesis

An In-Depth Technical Guide to Isonitrosopropiophenone as a Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Isonitrosopropiophenone, also known by its IUPAC name (2E)-2-hydroxyimino-1-phenylpropan-1-one, is a crucial chemical intermediate that serves as a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[] Its strategic importance lies in the versatile reactivity of its oxime and ketone functionalities, which allows for its conversion into a variety of downstream products. This guide provides a comprehensive overview of its synthesis, key reactions, and practical applications, with a focus on the underlying chemical principles and field-proven methodologies.

As an intermediate, isonitrosopropiophenone is not an end product itself but a critical precursor in multi-step synthetic pathways.[2][3] It is most notably recognized for its role in the production of phenylpropanolamine (PPA), a well-known sympathomimetic amine, and as a precursor to the cathinone backbone, which is fundamental to a class of psychoactive compounds.[4][5][6][7] The quality and purity of isonitrosopropiophenone directly influence the efficacy, safety, and cost-efficiency of the final drug product.

-

CAS Number: 119-51-7

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

-

Synonyms: 1-Phenyl-1,2-propanedione-2-oxime, α-Isonitrosopropiophenone, 2-(Hydroxyimino)propiophenone

Physicochemical Properties

A thorough understanding of the physical and chemical properties of isonitrosopropiophenone is essential for its handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 111–115 °C | [11][12] |

| Boiling Point | 292.5 °C at 760 mmHg | [12] |

| Molecular Weight | 163.173 g/mol | [12] |

| Density | 1.1 g/cm³ | [12] |

| Solubility | Soluble in methanol, toluene, and ether | [13] |

| LogP (Octanol/Water) | 1.719 | [14] |

Synthesis of Isonitrosopropiophenone: The Nitrosation of Propiophenone

The most reliable and widely documented method for preparing isonitrosopropiophenone is the acid-catalyzed nitrosation of propiophenone using an alkyl nitrite.[13][15] This reaction hinges on the formation of an enol or enolate intermediate from propiophenone, which then undergoes an electrophilic attack by a nitrosating agent.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Propiophenone: The starting ketone provides the core phenylpropane structure.

-

Alkyl Nitrite (e.g., Methyl Nitrite): This serves as the source of the nitroso group (-NO). Methyl nitrite is a gas and can be generated in situ for controlled addition, while higher boiling nitrites like butyl nitrite can be added as a liquid, which is often more convenient for smaller-scale preparations.[11][15]

-

Hydrogen Chloride (HCl): Gaseous HCl acts as the catalyst. Its primary role is to promote the tautomerization of propiophenone to its enol form. The enol is the nucleophilic species that attacks the electrophilic nitrosating agent, making this catalysis step essential for the reaction to proceed at a practical rate.[13][15]

-

Solvent (e.g., Diethyl Ether): A relatively non-polar, low-boiling solvent like ether is used to dissolve the propiophenone. Its low boiling point allows for gentle reflux during the exothermic reaction, helping to control the temperature.[13]

-

Alkaline Extraction (Sodium Hydroxide): Isonitrosopropiophenone is weakly acidic due to the oxime proton (-NOH). It can be deprotonated by a strong base like NaOH to form a water-soluble sodium salt. This property is exploited for purification, as it allows the product to be separated from the non-acidic, unreacted propiophenone which remains in the ether layer.[11][13]

-

Acidification (Hydrochloric Acid): After separation, the aqueous alkaline extract is acidified. This re-protonates the oxime, causing the purified isonitrosopropiophenone to precipitate out of the aqueous solution as a solid.[11][13]

Reaction Mechanism: Acid-Catalyzed Nitrosation

The diagram below illustrates the key steps in the formation of isonitrosopropiophenone.

Caption: Acid-catalyzed enol formation followed by electrophilic attack.

Experimental Protocol: Synthesis via Methyl Nitrite (Organic Syntheses Method)

This protocol is adapted from a well-established and validated procedure.[13] All operations should be conducted in a well-ventilated fume hood.

1. Apparatus Setup:

-

A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and two gas delivery tubes.

-

One gas tube is connected to a methyl nitrite generator (an Erlenmeyer flask with a dropping funnel). The other is for the introduction of dry hydrogen chloride gas.

2. Reaction:

-

Dissolve propiophenone (3.5 moles) in ethyl ether (2.3 L) in the reaction flask.

-

Prepare the methyl nitrite generator with sodium nitrite (4 moles), methyl alcohol (4.5 moles), and water. The dropping funnel should contain dilute sulfuric acid.

-

Begin stirring the propiophenone solution and introduce a steady stream of dry hydrogen chloride gas.

-

Slowly add the sulfuric acid to the generator, allowing the gaseous methyl nitrite to bubble into the reaction mixture.

-

The reaction is exothermic; adjust the rate of methyl nitrite addition to maintain a gentle reflux of the ether. The addition typically takes about 4 hours.[13]

-

Continue stirring and passing HCl through the solution for 30 minutes after the nitrite addition is complete. The solution color will change from reddish-brown to clear yellow.[13]

3. Work-up and Purification:

-

Allow the reaction mixture to stand overnight.

-

Transfer the mixture to a separatory funnel and extract it repeatedly with 10% sodium hydroxide solution. The isonitrosopropiophenone salt will move to the aqueous layer. Continue extractions until the aqueous layer remains nearly colorless.[13]

-

Combine the alkaline extracts and pour them slowly into a stirred mixture of concentrated hydrochloric acid and ice.

-

The isonitrosopropiophenone will precipitate as a crystalline solid.

-

Filter the crystals using suction, wash with cold water, and air dry.

-

The crude product can be recrystallized from toluene to yield pure, snow-white crystals with a melting point of 112–113 °C.[11]

Synthesis Workflow

Caption: From reaction setup to final purification.

Applications as a Key Chemical Intermediate